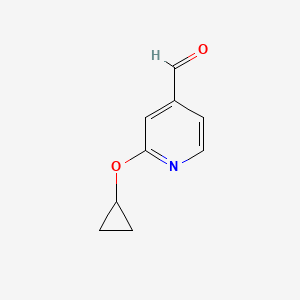

2-Cyclopropoxyisonicotinaldehyde

Description

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-cyclopropyloxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C9H9NO2/c11-6-7-3-4-10-9(5-7)12-8-1-2-8/h3-6,8H,1-2H2 |

InChI Key |

HZSUAJDKESOGTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropoxyisonicotinaldehyde

Catalytic Transformations in the Synthesis of 2-Cyclopropoxyisonicotinaldehyde

Organocatalytic and Biocatalytic Approaches

The application of organocatalytic and biocatalytic methods for the synthesis of substituted pyridines is a burgeoning field of research, driven by the demand for greener and more selective chemical transformations. However, specific examples of the use of these methodologies for the preparation of 2-Cyclopropoxyisonicotinaldehyde have not been reported in the current body of scientific literature.

Organocatalysis , which utilizes small organic molecules to accelerate chemical reactions, offers a promising, metal-free avenue for the synthesis of complex molecules. In the context of pyridine (B92270) synthesis, organocatalysts have been employed in various strategies, including multicomponent reactions to construct the pyridine ring. nih.govresearchgate.net For a hypothetical organocatalytic synthesis of 2-Cyclopropoxyisonicotinaldehyde, one could envision a multi-step process wherein an organocatalyst is used to facilitate the formation of a substituted pyridine core, which is then further functionalized. For instance, a chiral organocatalyst could be employed in an asymmetric Michael addition to construct a precursor to the pyridine ring, potentially leading to an enantioselective synthesis of a chiral derivative.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is renowned for its high selectivity and mild reaction conditions. nih.govnih.gov While no biocatalytic routes to 2-Cyclopropoxyisonicotinaldehyde have been described, enzymes such as monooxygenases, dehydrogenases, and transaminases are routinely used for the functionalization of aromatic rings. A hypothetical biocatalytic approach could involve the enzymatic oxidation of a corresponding methyl or hydroxymethyl group at the 4-position of a 2-cyclopropoxypyridine (B13670387) precursor to yield the desired aldehyde. Another possibility lies in the enzymatic construction of the cyclopropoxy moiety itself, although this remains a significant challenge.

Sustainable Chemistry Principles in the Synthesis of 2-Cyclopropoxyisonicotinaldehyde

The principles of sustainable or "green" chemistry are increasingly integral to modern synthetic planning, focusing on minimizing environmental impact and maximizing efficiency.

Solvent-Free and Aqueous-Phase Syntheses

Solvent-free reactions and syntheses conducted in water are cornerstones of green chemistry, reducing the reliance on volatile and often toxic organic solvents.

Solvent-free synthesis has been successfully applied to the preparation of various pyridine derivatives, often through multicomponent reactions where neat reactants are mixed, sometimes with a solid-supported catalyst. conicet.gov.arasianpubs.orgresearchgate.netresearchgate.net These reactions are typically driven by heat or mechanical grinding. A speculative solvent-free approach to a precursor of 2-Cyclopropoxyisonicotinaldehyde could involve the Hantzsch pyridine synthesis or a similar condensation reaction, which has been shown to be effective under such conditions for other substituted pyridines. mdpi.com

Aqueous-phase synthesis leverages the unique properties of water to promote certain organic reactions. While often challenging due to the poor water solubility of many organic substrates, the use of phase-transfer catalysts or co-solvents can facilitate reactions in water. The synthesis of various heterocyclic compounds, including isoxazole (B147169) and pyridine derivatives, has been demonstrated in aqueous media. nih.gov A potential aqueous route to a 2-cyclopropoxyisonicotinaldehyde precursor might involve a nucleophilic aromatic substitution reaction to introduce the cyclopropoxy group onto a water-soluble pyridine derivative.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edujocpr.comwikipedia.orglibretexts.orgprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate fewer byproducts.

In the context of synthesizing 2-Cyclopropoxyisonicotinaldehyde, a synthetic route with high atom economy would be one that incorporates the maximum number of atoms from the starting materials into the final product. For example, a direct C-H functionalization to introduce the aldehyde group would have a higher atom economy than a multi-step sequence involving protecting groups and subsequent deprotection steps.

Methodologies for Isolation and Purification of 2-Cyclopropoxyisonicotinaldehyde in Research Settings

The isolation and purification of a target compound are critical steps in any synthetic procedure. For a compound like 2-Cyclopropoxyisonicotinaldehyde, a combination of standard and potentially specialized techniques would likely be employed.

Given its structure, 2-Cyclopropoxyisonicotinaldehyde is expected to be a moderately polar compound. Standard purification techniques would likely include:

Extraction: After a reaction, an aqueous workup followed by extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) would be a primary step to separate the product from inorganic salts and highly polar impurities.

Chromatography: Column chromatography on silica (B1680970) gel would be the most probable method for purifying the crude product. The choice of eluent would be optimized to achieve good separation from any remaining starting materials or byproducts. A gradient of solvents, such as a hexane/ethyl acetate mixture, would likely be effective. For analytical purposes and to check purity, thin-layer chromatography (TLC) would be used.

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture would be an excellent method for obtaining highly pure material. This would involve dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly, inducing the formation of crystals.

Given the aldehyde functionality, specific purification strategies could also be considered:

Bisulfite Adduct Formation: Aldehydes can react reversibly with sodium bisulfite to form a solid adduct. This can be a highly effective method for separating aldehydes from a mixture. The adduct can be filtered off and then the aldehyde can be regenerated by treatment with an acid or base.

For a comprehensive characterization of the purified 2-Cyclopropoxyisonicotinaldehyde, a suite of analytical techniques would be necessary, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Elucidating Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropoxyisonicotinaldehyde

Anticipated Reactivity of the Aldehyde Moiety

The aldehyde group is a key center for chemical transformations. Its reactivity is dictated by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction would likely proceed via the formation of a tetrahedral intermediate. vaia.comchemrxiv.orgnih.gov The specific outcomes would depend on the nature of the nucleophile. For instance, reaction with amines would be expected to form Schiff bases, a common reaction for pyridine-2-carbaldehydes. wikipedia.org

Oxidation and Reduction Pathways

Standard organic transformations could be applied to the aldehyde functionality. Oxidation, for example with reagents like potassium permanganate (B83412) or chromic acid, would be expected to yield the corresponding carboxylic acid, 2-cyclopropoxyisonicotinic acid. Conversely, reduction using agents such as sodium borohydride (B1222165) or lithium aluminum hydride would likely produce the corresponding primary alcohol, (2-cyclopropoxypyridin-4-yl)methanol. rsc.org

Condensation and Cycloaddition Reactions

The aldehyde group can participate in various condensation reactions, such as the Aldol or Knoevenagel condensations, by reacting with enolates or active methylene (B1212753) compounds. youtube.comstackexchange.comyoutube.com Furthermore, the carbonyl group can act as a component in cycloaddition reactions, for instance, in the Paterno-Büchi reaction, which involves a [2+2] photocycloaddition with an alkene to form an oxetane. stackexchange.com The pyridine (B92270) ring itself can also be synthesized via [4+2] cycloaddition reactions of 1-azadienes. researchgate.net

Predicted Transformations of the Pyridine Ring System

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the substituents, governs its reactivity in substitution and coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution

The pyridine ring is generally considered electron-deficient, which makes electrophilic aromatic substitution challenging compared to benzene. rsc.org When such reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions. The presence of the electron-donating cyclopropoxy group at the 2-position and the electron-withdrawing aldehyde at the 4-position would further complicate the regioselectivity.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. vaia.comnih.gov Therefore, a suitable leaving group at these positions could be displaced by a nucleophile.

Metal-Mediated Cross-Coupling Reactions

The pyridine core of 2-Cyclopropoxyisonicotinaldehyde could be functionalized using various metal-catalyzed cross-coupling reactions. For these reactions to occur, a leaving group (typically a halide) would need to be present on the pyridine ring. Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings are powerful tools for forming carbon-carbon bonds on such heterocyclic systems. nih.gov

While these general principles provide a solid foundation for predicting the chemical behavior of 2-Cyclopropoxyisonicotinaldehyde, the absence of specific experimental data in the available literature prevents a more detailed and empirically supported analysis. Further experimental investigation is required to fully elucidate the reactivity and transformation pathways of this particular compound.

Ring-Opening and Rearrangement Processes of the Pyridine Nucleus

The pyridine nucleus, while aromatic, is susceptible to ring-opening and rearrangement under specific conditions, particularly when activated by electron-withdrawing groups and subjected to nucleophilic attack. In derivatives of 2,2′-bipyridine and 1,10-phenanthroline (B135089) coordinated to rhenium(I) carbonyl complexes, a pyridine ring-opening mechanism has been elucidated through computational and experimental studies. nih.gov This process is initiated by the deprotonation of an adjacent ligand, which then attacks the pyridine ring, leading to a dearomatized intermediate. nih.gov This intermediate can then undergo a ring contraction, ultimately resulting in the extrusion of the nitrogen atom and cleavage of a C–N bond. nih.gov

While not directly studied for 2-Cyclopropoxyisonicotinaldehyde, a plausible pathway can be postulated based on these principles. A strong nucleophile could potentially attack the pyridine ring, facilitated by the electron-withdrawing aldehyde group. This would lead to a dearomatized anionic intermediate. Subsequent rearrangement of this intermediate could, in theory, lead to ring-opened products. The specific conditions and reaction outcomes would be highly dependent on the nature of the nucleophile and the reaction environment.

Reactivity and Stability of the Cyclopropoxy Group in 2-Cyclopropoxyisonicotinaldehyde

The cyclopropoxy group is a key determinant of the molecule's reactivity, owing to the significant ring strain of the cyclopropane (B1198618) moiety (approximately 27.5 kcal/mol). This strain makes the three-membered ring susceptible to cleavage under various conditions. nih.gov

The cyclopropane ring can be opened through thermal, photochemical, and catalytic methods. nih.govacs.orgslideshare.net The presence of substituents significantly influences the regioselectivity and mechanism of these reactions.

Thermal and Photochemical Rearrangements: Studies on analogous cyclopropyl (B3062369) ethers have shown that thermal conditions (180-200 °C) can induce rearrangement. acs.org One major pathway involves the opening of the cyclopropane ring to form a diradical intermediate, which can then undergo further reactions. acs.orgdtic.mil For instance, the thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-established process. rsc.org In the case of cyclopropyl ethers of p-quinols, a process involving ring-opening of the cyclopropane followed by a hydrogen shift leads to a functionalized vinyl ether. acs.org

Radical Reactions: The cyclopropane skeleton can readily participate in ring-opening reactions via a radical pathway. nih.gov An external radical can add to a site of unsaturation adjacent to the ring, or a radical can be generated on a substituent attached to the ring. This cyclopropyl-substituted radical can then undergo rapid ring-opening to form a more stable alkyl radical, which can be trapped or participate in further cyclization reactions. nih.gov

Electrophilic Ring-Opening: The mechanism of cyclopropane ring-opening is also highly sensitive to the electronic nature of its substituents. Strong σ-acceptor groups are predicted to weaken the distal (C2-C3) bond of the cyclopropane ring. nih.gov In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening occurs at this distal bond, a phenomenon attributed to the σ-withdrawing effect of the ammonium (B1175870) group. nih.gov Given the electron-withdrawing pyridine-aldehyde system attached to the cyclopropoxy group, an analogous weakening of the distal C-C bond could be anticipated, making it a potential site for electrophilic attack.

The table below summarizes various conditions leading to the ring-opening of cyclopropane derivatives, which can be considered analogous to the potential reactivity of the cyclopropoxy moiety in 2-Cyclopropoxyisonicotinaldehyde.

| Reaction Type | Substrate Type | Conditions | Product Type | Reference(s) |

| Thermal Rearrangement | Vinylcyclopropane | 325–500 °C | Cyclopentene | rsc.org |

| Thermal Rearrangement | Cyclopropyl Ether of p-quinol | 180-200 °C | Spirocyclic Ketone | acs.org |

| Oxidative Radical | Cyclopropanol (B106826) | Co(acac)₂, air, EtOH, rt | Linear Enone | nih.gov |

| Electrophilic Opening | trans-2-Phenylcyclopropylamine•HCl | Superacid, Benzene | 1,3-Addition Product | nih.gov |

| Catalytic Rearrangement | Cyclopropylimine | Titanium Iodide Complex | Unsaturated Imine | acs.org |

The ether bond connecting the cyclopropyl group to the pyridine ring is another potential site of reaction. In studies of cyclopropyl ethers of p-quinols, a major thermal reaction pathway involves the homolytic cleavage of the ether's carbon-oxygen bond. acs.org This cleavage generates a phenoxy radical and a cyclopropoxy radical pair. The cyclopropoxy radical can then undergo a characteristic cyclopropylcarbinyl-like ring-opening to an allylcarbinyl radical, which subsequently recombines with the phenoxy radical to form new products. acs.orgdtic.mil This pathway competes with the direct ring-opening of the cyclopropane moiety, and the dominant pathway can be influenced by factors like stereochemistry. acs.org

Chemo-, Regio-, and Stereoselectivity in 2-Cyclopropoxyisonicotinaldehyde Reactivity

The presence of multiple functional groups—aldehyde, pyridine nitrogen, aromatic ring, and cyclopropoxy ether—necessitates a consideration of selectivity in any chemical transformation. slideshare.netresearchgate.net

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, reduction reactions would likely be chemoselective for the aldehyde group over the pyridine ring under mild conditions (e.g., using NaBH₄). Conversely, catalytic hydrogenation might reduce both the aldehyde and the pyridine ring. The choice of reagent is critical in directing the reaction to the desired site. slideshare.net

Regioselectivity: This is crucial in reactions involving the cyclopropoxy group or the pyridine ring. In the ring-opening of the cyclopropane moiety, the question of which C-C bond breaks is a matter of regioselectivity. As noted, electronic effects from the pyridine ring could favor the cleavage of the distal bond. nih.gov For reactions on the pyridine ring, such as electrophilic substitution (which would be challenging due to the deactivating nature of the aldehyde), the directing effects of the existing substituents would determine the position of the incoming group. In the phosphine-catalyzed ring-opening of unsymmetrically substituted cyclopropenones, excellent regioselectivity is observed in the formation of the nucleophilic addition product. acs.org

Stereoselectivity: If a reaction creates a new chiral center, the stereochemical outcome becomes important. For instance, in the addition of a nucleophile to the aldehyde, a new stereocenter is formed. The stereoselectivity of such an addition could be influenced by the adjacent cyclopropoxy group. Furthermore, reactions involving the opening of the cyclopropane ring can proceed with high stereospecificity, as seen in the thermal rearrangements of gem-chlorofluorocyclopropanes. researchgate.net

Detailed Mechanistic Investigations of Key Transformations of 2-Cyclopropoxyisonicotinaldehyde

While detailed mechanistic studies on 2-Cyclopropoxyisonicotinaldehyde itself are not widely available, the mechanisms of its constituent parts have been investigated in other contexts, allowing for informed predictions.

A key potential transformation is the thermal rearrangement of the cyclopropoxy group. Based on analogous systems, this would likely proceed through radical intermediates. acs.org The process can be envisioned as follows:

Initiation: Thermal energy induces either homolytic cleavage of the O-C(cyclopropyl) bond to form a pyridyl-oxy radical and a cyclopropoxy radical, OR it promotes the opening of the cyclopropane ring to form a 1,3-diradical.

Propagation (Pathway A - Ether Cleavage): The initially formed cyclopropoxy radical undergoes rapid ring-opening (a cyclopropylcarbinyl rearrangement) to form a more stable homoallylic radical. dtic.mil This radical can then recombine with the pyridyl-oxy radical at a different position, leading to a rearranged product.

Propagation (Pathway B - Ring Opening): The 1,3-diradical formed from the cyclopropane ring opening can undergo intramolecular cyclization or hydrogen shifts to yield rearranged, unsaturated products. acs.org

Another mechanistically significant reaction is the potential electrophilic ring-opening of the cyclopropane. Theoretical studies on substituted cyclopropanes suggest that strong σ-acceptor substituents interact with the cyclopropane's 1e” orbital, leading to a lengthening and weakening of the distal C2-C3 bond. nih.gov An electrophilic attack would therefore be directed to this weakened bond. The reaction with an electrophile (E⁺) would proceed via a dicationic intermediate, which is then trapped by a nucleophile, leading to a 1,3-difunctionalized product. nih.gov

Finally, mechanistic investigations into titanium-catalyzed alkyne carboamination have revealed that unsaturated imines can be formed via the ring-opening rearrangement of an intermediate cyclopropylimine. acs.org This highlights that cyclopropane derivatives can act as masked precursors to linear products through rearrangement, a pathway that could be relevant for derivatives of 2-Cyclopropoxyisonicotinaldehyde.

Advanced Analytical Methodologies for Research Pertaining to 2 Cyclopropoxyisonicotinaldehyde

Spectroscopic Techniques for Elucidating Novel Derivatives and Reaction Intermediates Derived from 2-Cyclopropoxyisonicotinaldehyde

Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with matter, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Applications for Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. jascoinc.com While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR techniques are often necessary to resolve complex structures and unambiguously assign all proton (¹H) and carbon (¹³C) signals, especially for substituted heteroaromatic compounds. acs.orgacs.org

For a molecule like 2-Cyclopropoxyisonicotinaldehyde, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be critical. A COSY spectrum reveals proton-proton coupling, allowing for the identification of adjacent protons, such as those on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted Isonicotinaldehyde Analog

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation |

| Aldehyde-H | 9.98 (s) | 192.5 | - | C=O |

| Pyridine-H2 | 8.65 (d) | 151.0 | Pyridine-H3 | C2 |

| Pyridine-H3 | 7.45 (d) | 122.3 | Pyridine-H2 | C3 |

| Pyridine-H5 | 7.90 (s) | 118.9 | - | C5 |

| Cyclopropoxy-CH | 4.10 (m) | 63.8 | Cyclopropoxy-CH₂ | O-CH |

| Cyclopropoxy-CH₂ | 0.95 (m) | 6.5 | Cyclopropoxy-CH | CH₂ |

Note: This data is illustrative for a substituted isonicotinaldehyde and not specific to 2-Cyclopropoxyisonicotinaldehyde.

Solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of crystalline materials. acs.org For 2-Cyclopropoxyisonicotinaldehyde or its solid derivatives, ssNMR could be used to study polymorphism, characterize host-guest interactions in complexes, and provide information on molecular packing in the solid state. acs.org

High-Resolution Mass Spectrometry for Reaction Product Analysis and Mechanism Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the elemental composition of unknown compounds and for elucidating reaction mechanisms. mdpi.com By providing highly accurate mass measurements, HRMS allows for the confident identification of reaction products, byproducts, and even transient intermediates.

In the synthesis of 2-Cyclopropoxyisonicotinaldehyde derivatives, HRMS would be used to confirm the mass of the desired product and to identify any side-products formed during the reaction. Fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. For instance, the fragmentation of a substituted isonicotinaldehyde might involve the loss of the aldehyde group (CHO), the cyclopropoxy group, or cleavage of the pyridine ring.

Table 2: Illustrative HRMS Fragmentation Data for a Cyclopropoxy-Substituted Pyridine Analog

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Fragment |

| [M+H]⁺ | [M+H - 28]⁺ | CO |

| [M+H]⁺ | [M+H - 56]⁺ | C₃H₄O (cyclopropoxy) |

| [M+H]⁺ | [M+H - 29]⁺ | CHO |

Note: This data is hypothetical and serves as an example of potential fragmentation pathways.

Mechanistic studies often employ HRMS to detect and identify reaction intermediates. helixchrom.com By analyzing the reaction mixture at various time points, it is possible to track the formation and consumption of different species, providing evidence for a proposed reaction pathway.

Vibrational Spectroscopy (Infrared and Raman) for Monitoring Reaction Progress and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. jascoinc.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and often provide complementary information.

For 2-Cyclopropoxyisonicotinaldehyde, IR spectroscopy would clearly show the presence of the aldehyde C=O stretching vibration (typically around 1700 cm⁻¹) and the C-O-C stretching of the cyclopropoxy ether linkage (around 1250-1000 cm⁻¹). libretexts.org The progress of a reaction, for example, the reduction of the aldehyde to an alcohol, could be monitored by observing the disappearance of the C=O peak and the appearance of a broad O-H stretching band. In-situ IR spectroscopy, using a fiber-optic probe, allows for real-time monitoring of reactions as they occur in the reaction vessel. jascoinc.com

Raman spectroscopy is particularly sensitive to non-polar bonds and can be a valuable tool for analyzing the aromatic pyridine ring and the cyclopropyl group. researchgate.net The symmetric breathing modes of the pyridine ring and the characteristic vibrations of the cyclopropane (B1198618) ring would provide a unique fingerprint for the molecule.

Table 3: Key Vibrational Frequencies for Functional Groups in Aromatic Aldehydes and Ethers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1715-1680 |

| Aldehyde C-H | Stretch | 2850-2750 (often two bands) |

| Aromatic C=C | Stretch | 1600-1450 |

| Cyclopropyl C-H | Stretch | ~3100-3000 |

| Ether C-O-C | Asymmetric Stretch | ~1250 |

Note: These are general ranges and the exact position of the peaks will depend on the specific molecular structure.

Chromatographic Techniques for Reaction Progress Monitoring and Purity Assessment in Synthetic Research with 2-Cyclopropoxyisonicotinaldehyde

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of reactants and products, and for the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. researchgate.net In the context of research involving 2-Cyclopropoxyisonicotinaldehyde, HPLC would be the primary method for monitoring the progress of a reaction and for determining the purity of the final product. helixchrom.comhelixchrom.com

A typical HPLC method for a substituted pyridine aldehyde would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. helixchrom.comsielc.com By injecting aliquots of a reaction mixture at different times, the conversion of starting materials to products can be quantified by comparing the peak areas to those of known standards. researchgate.net

Table 4: Example HPLC Method Parameters for the Analysis of Pyridine Aldehyde Isomers

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These are typical starting conditions that would be optimized for the specific analysis.

HPLC is also crucial for assessing the purity of the synthesized 2-Cyclopropoxyisonicotinaldehyde. By developing a validated HPLC method, the presence of impurities can be detected and quantified, ensuring the quality of the compound for subsequent use. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov While 2-Cyclopropoxyisonicotinaldehyde itself may have limited volatility, GC-MS would be invaluable for identifying volatile byproducts or impurities from its synthesis. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte. For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve their chromatographic behavior and detection limits.

Table 5: Potential Volatile Byproducts in a Synthesis Leading to a Substituted Pyridine

| Compound | Potential Origin |

| Cyclopropanol (B106826) | Hydrolysis of a cyclopropoxy intermediate |

| Pyridine | Decomposition of the starting material or product |

| Acetaldehyde | Side reaction involving the aldehyde functionality |

Note: This table lists hypothetical volatile impurities that could be detected by GC-MS.

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation of Complex Adducts of 2-Cyclopropoxyisonicotinaldehyde

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electrons of the atoms within a single crystal. When a beam of monochromatic X-rays is directed at a crystal, the electrons scatter the X-rays, leading to a unique diffraction pattern of constructive and destructive interference. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined, providing a complete and accurate molecular structure.

For complex adducts of 2-Cyclopropoxyisonicotinaldehyde, which may be formed through reactions involving the aldehyde functional group or the pyridine nitrogen, X-ray crystallography offers unequivocal structural confirmation. For instance, in the development of pharmacologically active agents, 2-Cyclopropoxyisonicotinaldehyde might be reacted with other molecules to form more complex structures. X-ray diffraction analysis of a suitable single crystal of such an adduct would provide definitive proof of its covalent framework and stereochemical configuration.

A particularly important application of X-ray crystallography is the determination of absolute stereochemistry. nih.gov While many analytical techniques can establish the relative arrangement of atoms, X-ray diffraction can determine the absolute configuration of a chiral molecule. researchgate.net This is achieved through the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of a heavier atom in the structure. researchgate.net The resulting small differences in the intensities of Friedel pairs (reflections that are mirror images of each other) allow for the assignment of the correct enantiomer. nih.gov For derivatives of 2-Cyclopropoxyisonicotinaldehyde that are chiral, this is the gold standard for stereochemical assignment.

The data obtained from an X-ray crystallographic experiment is extensive and provides a wealth of structural information. A summary of typical crystallographic data is presented in the interactive table below. This data allows for the complete reconstruction of the molecular and crystal structure.

Table 1: Representative Crystallographic Data for a Hypothetical Adduct of 2-Cyclopropoxyisonicotinaldehyde This table is for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment.

| Parameter | Value | Description |

|---|---|---|

| Empirical Formula | C₁₅H₁₈N₂O₄ | The simplest whole-number ratio of atoms in the molecule. |

| Formula Weight | 290.32 | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The space group provides detailed information about the symmetry elements of the unit cell. |

| a (Å) | 10.123(4) | The length of the 'a' axis of the unit cell. |

| b (Å) | 15.456(6) | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.876(3) | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.2(1) | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1498.2(9) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(3) | A parameter used to determine the absolute stereochemistry of a chiral molecule. nih.gov |

Theoretical and Computational Studies of 2 Cyclopropoxyisonicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Cyclopropoxyisonicotinaldehyde

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the behavior of a molecule. For 2-Cyclopropoxyisonicotinaldehyde, these methods can predict its reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide critical insights into a molecule's electrophilic and nucleophilic nature.

For 2-Cyclopropoxyisonicotinaldehyde, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the oxygen atom of the cyclopropoxy group. The cyclopropoxy group, acting as an electron-donating group, will likely raise the energy of the HOMO compared to the parent isonicotinaldehyde. rsc.org This elevation makes the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be localized on the electron-deficient carbonyl group of the aldehyde and the adjacent carbon atoms of the pyridine ring. This localization indicates that the primary site for nucleophilic attack will be the aldehyde carbon. wuxiapptec.com

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A smaller gap generally correlates with higher reactivity. researchgate.net The introduction of the electron-donating cyclopropoxy group is expected to decrease the HOMO-LUMO gap of 2-Cyclopropoxyisonicotinaldehyde relative to isonicotinaldehyde, suggesting enhanced reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies (Note: Values for 2-Cyclopropoxyisonicotinaldehyde are estimated based on known substituent effects on the parent isonicotinaldehyde system. Actual values would require specific DFT or ab initio calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isonicotinaldehyde | ~ -7.2 | ~ -1.8 | ~ 5.4 |

| 2-Cyclopropoxyisonicotinaldehyde (Estimated) | ~ -6.9 | ~ -1.9 | ~ 5.0 |

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution across a molecule, highlighting electron-rich and electron-poor regions. libretexts.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. youtube.comstackexchange.com

For 2-Cyclopropoxyisonicotinaldehyde, the ESP map would be characterized by several key features:

Negative Potential (Red/Yellow): The most electron-rich regions are expected to be around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These areas are susceptible to attack by electrophiles or coordination to cations.

Positive Potential (Blue): The most electron-poor region will be centered on the hydrogen atom of the aldehyde group and the carbonyl carbon. This positive potential makes the aldehyde carbon the primary target for nucleophiles. libretexts.org

Intermediate Potential (Green): The cyclopropyl (B3062369) and pyridine rings will exhibit a more neutral potential, though influenced by the attached functional groups. The oxygen of the cyclopropoxy group will also contribute to a region of negative potential.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching other reactants.

Conformational Analysis and Molecular Dynamics Simulations of 2-Cyclopropoxyisonicotinaldehyde and Its Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring these aspects.

The primary flexible bond in 2-Cyclopropoxyisonicotinaldehyde is the C(ring)-O bond of the cyclopropoxy group. Rotation around this bond will determine the orientation of the cyclopropyl group relative to the pyridine ring. Conformational analysis would likely reveal two low-energy conformers: a "planar" or "bisecting" structure where the cyclopropyl ring is either in the plane of or perpendicular to the pyridine ring, respectively. Steric hindrance between the cyclopropyl hydrogens and the aldehyde group or the pyridine ring hydrogens will be a determining factor in the relative energies of these conformers.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior, particularly in a solvent like water. researchgate.netyoutube.com An MD simulation would track the movements of all atoms over time, revealing:

The preferred conformations in solution and the energy barriers between them.

The flexibility of the cyclopropoxy group and the pyridine-aldehyde linkage.

The specific hydration patterns, showing how water molecules interact with the polar sites of the molecule, such as the pyridine nitrogen and the carbonyl oxygen. nitech.ac.jp

This information is vital for understanding how the solvent environment influences the molecule's shape and reactivity.

In Silico Approaches to Understanding Selectivity in 2-Cyclopropoxyisonicotinaldehyde Reactions

In silico methods are particularly powerful for explaining and predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. researchgate.netrsc.org

For 2-Cyclopropoxyisonicotinaldehyde, several types of selectivity could be computationally investigated:

Regioselectivity: If the pyridine ring were to be subjected to electrophilic substitution, computational models could predict the most likely site of attack (e.g., C3, C5, or C6). This is often achieved by analyzing the calculated charge distributions and the stability of the potential intermediates (sigma complexes). For reactions involving pyridyne intermediates, computational models can predict regioselectivity based on the distortion of the aryne bond. nih.govescholarship.org

Chemoselectivity: In a molecule with multiple reactive sites, such as the aldehyde and the pyridine ring, computational methods can determine which site is more reactive towards a given reagent. For instance, comparing the activation energies for nucleophilic attack at the aldehyde versus nucleophilic aromatic substitution on the ring would reveal the preferred reaction pathway.

Stereoselectivity: For the addition of a chiral nucleophile to the prochiral aldehyde, computational modeling can predict which diastereomeric product will be favored. By calculating the energies of the two diastereomeric transition states, the stereochemical outcome of the reaction can be rationalized and predicted.

These predictive capabilities make computational chemistry an indispensable tool in modern synthetic planning, allowing for the rational design of selective transformations. nih.gov

Future Research Directions and Unexplored Avenues for 2 Cyclopropoxyisonicotinaldehyde

Emerging Synthetic Methodologies for Related Pyridine (B92270) Scaffolds

The creation of functionalized pyridine rings is a fundamental aspect of organic chemistry, with ongoing advancements in developing more efficient and adaptable methods. nih.govchemrxiv.orgresearchgate.net Future research into the synthesis of 2-cyclopropoxyisonicotinaldehyde and similar structures could greatly benefit from the application of new technologies. A significant area of potential is the use of C-H activation strategies. nih.govresearchgate.netresearchgate.neteurekaselect.com These techniques permit the direct functionalization of the pyridine ring, potentially providing more atom-economical and shorter synthetic pathways than conventional cross-coupling reactions. nih.govresearchgate.net

Additionally, the creation of new methods for adding the cyclopropoxy group is highly significant. While traditional Williamson ether synthesis is frequently used, investigating other approaches, such as copper-catalyzed O-cyclopropylation of hydroxypyridines, could offer milder reaction conditions and a wider range of suitable substrates.

Development of Novel Catalytic Systems for 2-Cyclopropoxyisonicotinaldehyde Transformations

The aldehyde group of 2-cyclopropoxyisonicotinaldehyde serves as a flexible starting point for numerous chemical changes. The creation of new catalytic systems specifically for this substrate could reveal new synthetic opportunities. For instance, asymmetric catalysis could be utilized to change the aldehyde into chiral alcohols, amines, or other useful building blocks with high enantioselectivity. researchgate.netresearchgate.netmdpi.comnih.gov A primary difficulty would be designing chiral organocatalysts or transition metal complexes that can effectively interact with the sterically large cyclopropoxy-substituted pyridine structure. researchgate.netresearchgate.net

Another research path is the creation of catalysts for the specific functionalization of other parts of the pyridine ring while leaving the aldehyde group untouched. This could involve using directing group strategies where the cyclopropoxy or aldehyde group guides a catalyst to a particular C-H bond for functionalization. nih.govresearchgate.netnih.gov Photocatalysis also offers chances for new transformations, such as radical-based additions to the pyridine ring or the aldehyde group, under gentle conditions. nih.govacs.orgacs.org

Exploration of Unconventional Reactivity Patterns of 2-Cyclopropoxyisonicotinaldehyde

The interaction between the electron-pulling isonicotinaldehyde part and the electron-donating cyclopropoxy group can result in distinctive and little-studied reactivity. Future studies should aim to methodically examine the behavior of 2-cyclopropoxyisonicotinaldehyde in different reaction environments to find new transformations.

A topic of fascination is the reactivity of the cyclopropyl (B3062369) group itself. Although it is generally stable, the strained cyclopropane (B1198618) ring can open up under specific catalytic conditions. Investigating this reactivity could lead to the creation of new linear or rearranged pyridine derivatives that are hard to make in other ways. A key part of this research would be how the electronics of the pyridine ring affect the cyclopropyl group's tendency to undergo such changes.

Moreover, the mix of the aldehyde and the pyridine nitrogen atom could allow for special cycloaddition reactions. Looking into the possibility of 2-cyclopropoxyisonicotinaldehyde acting as a dienophile or a diene in different pericyclic reactions could lead to the quick creation of complex polycyclic aromatic systems with a pyridine center. acs.org

Integration of 2-Cyclopropoxyisonicotinaldehyde into Advanced Material Science Research (Non-Biological Applications)

Although pyridine derivatives have been primarily studied for use in pharmaceuticals and agrochemicals, the distinct electronic and structural characteristics of 2-cyclopropoxyisonicotinaldehyde make it a fascinating option for uses in material science. The pyridine ring is a recognized element in the creation of organic light-emitting diodes (OLEDs), and adding a cyclopropoxy group could change the electronic characteristics of these materials, possibly resulting in better efficiency or different emission wavelengths. rsc.orgacs.orgnih.govrsc.orgnih.gov

The aldehyde function offers a useful spot for polymerization or for attaching the molecule to surfaces. This could be used to create new polymers with specific features, such as high heat resistance, particular optical qualities, or the capacity to connect with metal ions for detection or catalytic uses. Incorporating 2-cyclopropoxyisonicotinaldehyde into metal-organic frameworks (MOFs) is another promising path. rsc.orgresearchgate.netrsc.orgnih.govacs.org The nitrogen atom of the pyridine and the oxygen of the aldehyde could serve as points for connecting with metal ions, leading to the creation of porous materials with possible uses in gas storage, separation, or catalysis. rsc.orgresearchgate.netrsc.orgnih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.